molecular formula C22H34N2O3 B11361840 2-(3,4-Dimethoxyphenyl)-5,7-diisopropyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol

2-(3,4-Dimethoxyphenyl)-5,7-diisopropyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol

Cat. No.: B11361840
M. Wt: 374.5 g/mol
InChI Key: VVTPGNLNSUAJGK-UHFFFAOYSA-N
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Description

2-(3,4-Dimethoxyphenyl)-5,7-diisopropyl-1,3-diazatricyclo[3311~3,7~]decan-6-ol is a complex organic compound characterized by its unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dimethoxyphenyl)-5,7-diisopropyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol typically involves multiple steps:

    Formation of the tricyclic core: This can be achieved through a series of cyclization reactions, often starting from simpler precursors.

    Introduction of the dimethoxyphenyl group: This step usually involves a Friedel-Crafts alkylation reaction.

    Addition of the diisopropyl groups: This can be done through alkylation reactions using isopropyl halides.

    Final hydroxylation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can undergo reduction reactions to modify the tricyclic core.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Synthesis: It serves as a building block for the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: It has potential as an inhibitor of certain enzymes due to its unique structure.

    Receptor Binding: The compound may interact with specific biological receptors, making it a candidate for drug development.

Medicine

    Therapeutic Agents: Potential use in the development of new therapeutic agents for various diseases.

    Diagnostics: It can be used in diagnostic assays due to its specific binding properties.

Industry

    Materials Science: The compound can be used in the development of new materials with unique properties.

    Chemical Manufacturing: It can be used as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism by which 2-(3,4-Dimethoxyphenyl)-5,7-diisopropyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to fit into specific binding sites, thereby modulating the activity of these targets. This can lead to various biological effects, such as enzyme inhibition or receptor activation.

Comparison with Similar Compounds

Similar Compounds

    2-(3,4-Dimethoxyphenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol: Lacks the diisopropyl groups, resulting in different chemical properties.

    5,7-Diisopropyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol: Lacks the dimethoxyphenyl group, affecting its biological activity.

Uniqueness

The presence of both the dimethoxyphenyl and diisopropyl groups in 2-(3,4-Dimethoxyphenyl)-5,7-diisopropyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol makes it unique. This combination of functional groups contributes to its distinct chemical and biological properties, setting it apart from similar compounds.

Properties

Molecular Formula

C22H34N2O3

Molecular Weight

374.5 g/mol

IUPAC Name

2-(3,4-dimethoxyphenyl)-5,7-di(propan-2-yl)-1,3-diazatricyclo[3.3.1.13,7]decan-6-ol

InChI

InChI=1S/C22H34N2O3/c1-14(2)21-10-23-12-22(15(3)4,20(21)25)13-24(11-21)19(23)16-7-8-17(26-5)18(9-16)27-6/h7-9,14-15,19-20,25H,10-13H2,1-6H3

InChI Key

VVTPGNLNSUAJGK-UHFFFAOYSA-N

Canonical SMILES

CC(C)C12CN3CC(C1O)(CN(C2)C3C4=CC(=C(C=C4)OC)OC)C(C)C

Origin of Product

United States

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